molecular formula C8H16ClNO3 B6181273 methyl 3-(morpholin-2-yl)propanoate hydrochloride CAS No. 2613382-92-4

methyl 3-(morpholin-2-yl)propanoate hydrochloride

Cat. No.: B6181273
CAS No.: 2613382-92-4
M. Wt: 209.7
InChI Key:
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Description

Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical research applications. This compound is typically found as a white to off-white powder and is known for its stability and reactivity under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(morpholin-2-yl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of morpholine with an appropriate ester, such as methyl acrylate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of morpholine to the ester.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are critical to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(morpholin-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which methyl 3-(morpholin-2-yl)propanoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(piperidin-2-yl)propanoate hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 3-(morpholin-2-yl)propanoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(morpholin-4-yl)propanoate hydrochloride: Similar structure but with the morpholine ring substituted at the 4-position instead of the 2-position.

Uniqueness

Methyl 3-(morpholin-2-yl)propanoate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the morpholine ring at the 2-position provides distinct steric and electronic properties compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2613382-92-4

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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